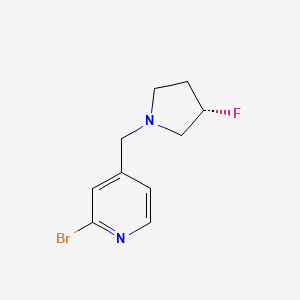
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the second position and a fluoropyrrolidine group attached to the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromopyridine and 3-fluoropyrrolidine.
Formation of Intermediate: The 3-fluoropyrrolidine is reacted with a suitable protecting group to form a protected intermediate.
Coupling Reaction: The protected intermediate is then coupled with 2-bromopyridine under specific reaction conditions, such as the presence of a base and a suitable solvent.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of a base and a polar solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine group can enhance binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the fluoropyrrolidine group.
4-Bromo-2-fluoropyridine: Contains a fluorine atom but lacks the pyrrolidine group.
2-Bromo-4-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the fluorine atom.
Uniqueness
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine is unique due to the presence of both the bromine atom and the fluoropyrrolidine group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C10H12BrFN2 |
|---|---|
Poids moléculaire |
259.12 g/mol |
Nom IUPAC |
2-bromo-4-[[(3S)-3-fluoropyrrolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C10H12BrFN2/c11-10-5-8(1-3-13-10)6-14-4-2-9(12)7-14/h1,3,5,9H,2,4,6-7H2/t9-/m0/s1 |
Clé InChI |
GCHWHDBFDVKACW-VIFPVBQESA-N |
SMILES isomérique |
C1CN(C[C@H]1F)CC2=CC(=NC=C2)Br |
SMILES canonique |
C1CN(CC1F)CC2=CC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


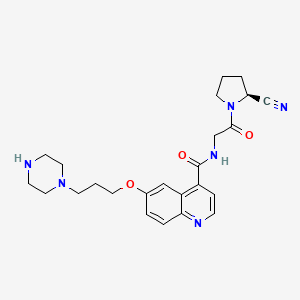

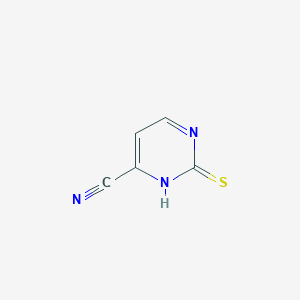
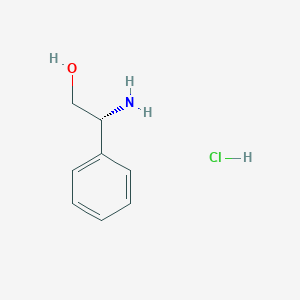
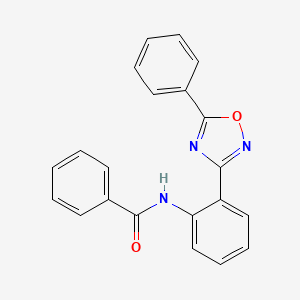
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
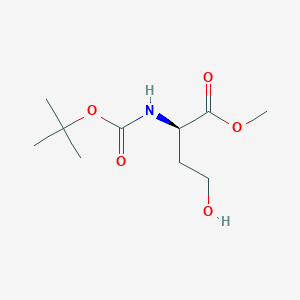
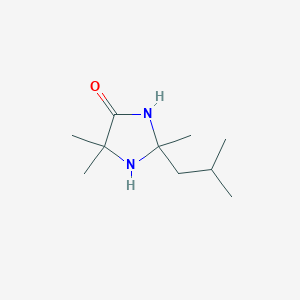
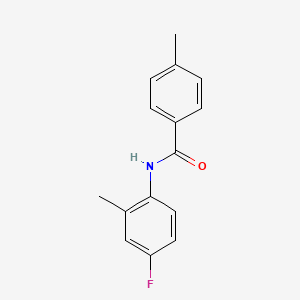
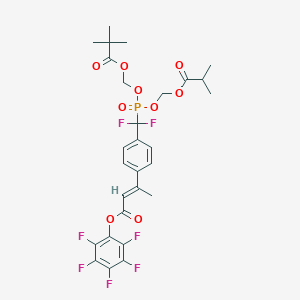
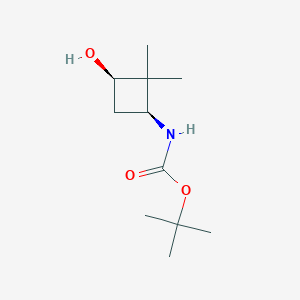
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
